molecular formula C14H11ClN4S B1349015 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 380335-54-6

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1349015
CAS RN: 380335-54-6
M. Wt: 302.8 g/mol
InChI Key: DIAKJXDXERLWGQ-UHFFFAOYSA-N
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Description

“4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . For example, a series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus was prepared by cyclization of a potassium salt with hydrazine hydrate using water as a solvent under reflux condition .


Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents around their core structures .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Scientific Research Applications

Antimicrobial Activities

  • This compound has been synthesized and evaluated for antimicrobial activities. Various derivatives, including alkylated and Mannich base derivatives, have shown good to moderate antimicrobial activity (Bayrak et al., 2009).

Structural Studies and Complex Formation

  • The structural assessment of this compound and its complex with HgCl2 has been studied. X-ray diffractometry was used to understand the molecular and supramolecular structures (Castiñeiras et al., 2018).

Antibacterial and Insecticidal Activities

  • Some derivatives of this compound were screened for antibacterial and insecticidal activities, showing potential in these applications (Holla et al., 2006).

Pharmacological Studies

  • Pharmacological evaluations of thiazolidinone and Mannich base derivatives of this compound revealed antimicrobial and antitubercular activities, suggesting its use in pharmacological applications (Dave et al., 2007).

Corrosion Inhibition

  • Schiff base derivatives of this compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found significant inhibition performance, indicating its potential use in corrosion protection (Ansari et al., 2014).

Mechanism of Action

Safety and Hazards

While triazoles have a broad range of therapeutic applications, they can also have adverse events such as hepatotoxicity and hormonal problems . This leads to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Biochemical Analysis

Biochemical Properties

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound affects the expression of genes involved in inflammation, reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can inhibit enzyme function by binding to the active site, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of metabolic enzymes . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and activity . The interaction with transporters and binding proteins influences the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound affects its interactions with biomolecules and its overall efficacy in biochemical reactions .

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-9-11(15)3-2-4-12(9)19-13(17-18-14(19)20)10-5-7-16-8-6-10/h2-8H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAKJXDXERLWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353683
Record name 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380335-54-6
Record name 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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